N-((4-(4-bromophenyl)-5-(propylthio)-4H-1,2,4-triazol-3-yl)methyl)-2-fluorobenzamide
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Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the amide group could be introduced through a reaction with an amine and a carboxylic acid or its derivative. The triazole ring could be formed through a cyclization reaction .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the aromatic bromophenyl group and the triazole ring suggests that this compound could have significant conjugation, which would affect its chemical properties .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would be determined by its functional groups. For example, the amide group could undergo hydrolysis, especially under acidic or basic conditions . The bromine atom on the bromophenyl group makes it a good leaving group, which could be replaced by nucleophiles in a nucleophilic aromatic substitution reaction.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of an amide group could allow for hydrogen bonding, which could increase its boiling point and water solubility compared to compounds with similar molecular weights .Scientific Research Applications
Antimicrobial and Antifungal Activity
Research into compounds bearing structural similarities to N-((4-(4-bromophenyl)-5-(propylthio)-4H-1,2,4-triazol-3-yl)methyl)-2-fluorobenzamide has demonstrated promising antimicrobial and antifungal properties. For instance, derivatives containing fluorobenzamides and linked to thiazole or thiazolidine structures have been synthesized and shown to exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi (Desai, Rajpara, & Joshi, 2013). Another study focused on the synthesis of 5-(benzylidene)-3-phenylthiazolidin-4-one derivatives incorporating a thiazole ring, revealing their inhibitory action against bacterial and fungal strains, suggesting their potential as therapeutic agents for microbial diseases (Desai, Rajpara, & Joshi, 2013).
Antiproliferative Activity
Investigations into fluorinated Schiff bases derived from 1,2,4-triazoles have illustrated antiproliferative effects against human cancer cell lines. A study outlined the synthesis and evaluation of such compounds, where some showed good activity across various cell lines, indicating their potential as anticancer agents (Kumar, Mohana, & Mallesha, 2013).
Properties
IUPAC Name |
N-[[4-(4-bromophenyl)-5-propylsulfanyl-1,2,4-triazol-3-yl]methyl]-2-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrFN4OS/c1-2-11-27-19-24-23-17(25(19)14-9-7-13(20)8-10-14)12-22-18(26)15-5-3-4-6-16(15)21/h3-10H,2,11-12H2,1H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJMUPQSRAFHQRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NN=C(N1C2=CC=C(C=C2)Br)CNC(=O)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrFN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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